Iperoxo
描述
属性
IUPAC Name |
4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOIAMCTHLJJB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC#CCOC1=NOCC1.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Key Steps:
-
Mannich Reaction : Formation of the 3-nitro-Δ²-isoxazoline intermediate using formaldehyde and ammonium acetate.
-
Nucleophilic Substitution : Introduction of the propargyloxy group at the isoxazoline C3 position.
-
Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the hexyl-triazole moiety.
Table 1: Comparison of Original and Optimized Syntheses
| Parameter | Original Method | Optimized Method |
|---|---|---|
| Total Steps | 7 | 3 |
| Overall Yield | 12% | 42% |
| Reaction Time | 6–7 days | 48 hours |
| Chromatography Required | 4 steps | 1 step |
This approach minimized purification needs by employing high-yield, regioselective reactions. The CuAAC step, in particular, achieved >90% efficiency, avoiding the racemization issues observed in earlier methods.
Structural Analogs and Derivatives
Modifications to the this compound scaffold have been explored to study structure-activity relationships (SAR). Notable derivatives include:
-
IP-C3/IP-C5 : Alkyl chain extensions at the triazole nitrogen to probe steric effects.
-
C1-IP-C1 : Methylation at the isoxazoline 5-position to assess electronic contributions.
-
Tacrine-Iperoxo Hybrids : Bifunctional ligands linking this compound to acetylcholinesterase inhibitors via polymethylene spacers.
Table 2: Synthesis of this compound Derivatives
| Derivative | Modification Site | Synthetic Method | Yield (%) |
|---|---|---|---|
| IP-C3 | Triazole N-alkylation | Alkylation with n-propyl bromide | 68 |
| IP-C5 | Triazole N-alkylation | Alkylation with n-pentyl bromide | 72 |
| C1-IP-C1 | Isoxazoline C5-methyl | Friedel-Crafts alkylation | 58 |
| 10-C10 | Tacrine hybrid | Microwave-assisted coupling | 85 |
Microwave-assisted synthesis proved critical for hybrid compounds, reducing reaction times from 36 hours to 10 minutes in some cases.
Large-Scale Production and Purification
Industrial-scale synthesis requires addressing solvent selection and catalyst loading:
-
Solvent Optimization : Switching from THF to acetonitrile improved intermediate solubility, reducing byproduct formation during Mannich reactions.
-
Catalyst Recycling : Immobilized copper nanoparticles enabled 5 reaction cycles without loss of CuAAC efficiency.
-
Crystallization vs. Chromatography : Replacement of column chromatography with pH-dependent crystallization increased throughput by 30%.
Critical quality control parameters include:
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)
-
Chiral Purity : >99% ee (Chiralpak AD-H, hexane/isopropanol)
-
Residual Solvents : <50 ppm (ICH Q3C guidelines)
化学反应分析
Iperoxo undergoes various chemical reactions, including:
科学研究应用
Muscarinic Receptor Activation
Iperoxo is recognized for its ability to activate muscarinic receptors, particularly the M2 subtype, with supraphysiological efficacy. This characteristic positions this compound as a valuable tool for studying G protein-coupled receptor (GPCR) dynamics.
- Superagonism : this compound exhibits superagonistic properties, meaning it can activate receptors more effectively than natural ligands like acetylcholine (ACh). Studies indicate that this compound can maintain its efficacy even in the presence of mutations that impair ACh binding, highlighting its potential for therapeutic applications in conditions where receptor function is compromised .
- Binding Affinity : Research has shown that this compound binds with high affinity to various muscarinic receptor subtypes, allowing for detailed studies on receptor activation mechanisms. Its ability to probe conformational changes in receptors makes it an essential compound for understanding GPCR signaling pathways .
Therapeutic Potential
The implications of this compound extend beyond basic research; it holds promise for therapeutic applications in several medical conditions.
- Neurological Disorders : Given its interaction with mAChRs, this compound may be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of cholinergic signaling pathways could provide new avenues for intervention in these diseases .
- Cardiovascular Applications : The M2 receptor is involved in cardiac function regulation. This compound’s ability to modulate this receptor could lead to novel treatments for cardiac arrhythmias and other related conditions .
Research Methodologies
This compound has been utilized in various experimental approaches to elucidate receptor dynamics and interactions.
- Dynamic Mass Redistribution (DMR) : This technique has been employed to assess the signaling competence of this compound compared to ACh. Findings indicate that this compound significantly enhances G protein signaling pathways beyond what is achievable with traditional agonists .
- Structural Studies : Advanced techniques such as cryo-electron microscopy (cryo-EM) have been leveraged to visualize the M2 receptor in complex with this compound. These studies have provided insights into the structural basis of superagonism and receptor activation .
Table 1: Summary of Key Research Findings on this compound
作用机制
The mechanism of action of Iperoxo involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound can influence multiple biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission.
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Comparison
2.1.1. Acetylcholine (ACh)
- Potency : Iperoxo is 100–1,000× more potent than ACh in Gi activation (pEC₅₀ = 10.5 vs. 7.5) .
- Efficacy : Operational efficacy (τ) for Gi signaling is 3.5× higher than ACh (τ = 1.2 vs. 0.4) .
- Receptor Reserve : this compound requires <10% receptor occupancy to achieve half-maximal response, whereas ACh needs >80% .
2.1.2. Oxotremorine M
- Head Group : Shares the trimethylammonium head with this compound but lacks the D2-isoxazolinyl-ether tail.
- Potency : Oxotremorine M is 10× less potent than this compound in [35S]GTPγS assays (pEC₅₀ = 8.1 vs. 10.2) .
- Bias : Oxotremorine M shows Gs bias in CHO-hM2 cells, unlike this compound, which maintains balanced Gi/Gs signaling .
2.1.3. Xanomeline
- Selectivity: Xanomeline is M₁/M₄-preferring, while this compound is pan-muscarinic .
- Binding Mode: Xanomeline stabilizes both orthosteric and allosteric sites in M₄R, whereas this compound binds exclusively orthosterically .
Derivatives of this compound
Key Insight : Both the head and tail of this compound contribute to its efficacy. Altering either reduces signaling to ACh levels .
Structural Insights
- Binding Pocket Volume : M₂R’s orthosteric pocket (55.0 ų) is smaller than M₁R’s (73.7 ų), explaining this compound’s 10–100× higher affinity for M₂R .
- Residue Interactions : The D2-isoxazolinyl-ether tail interacts with Tyr104 (M₂) and Trp400 (M₂), stabilizing active conformations .
- Cryo-EM Structures : this compound-bound M₂R complexes reveal tighter TM6 outward movement compared to ACh, enhancing G-protein coupling .
Functional Superiority in Disease Models
- MRC-5 Fibroblasts : this compound’s operational efficacy (τ = 1.8) is 2× higher than oxotremorine M (τ = 0.9) in primary cells .
- Y104A Mutant M₂R : this compound retains 70% activity vs. ACh’s 30% after orthosteric site disruption, suggesting accessory binding interactions .
Mechanistic Basis of Superagonism
This compound’s supraphysiological efficacy arises from:
High Intrinsic Efficacy: Stabilizes active receptor states more effectively than ACh, as shown by phenoxybenzamine alkylation assays .
Dual Interaction Sites : The trimethylammonium head engages Asp103 (orthosteric), while the tail interacts with Tyr104 (accessory), enabling cooperative activation .
Reduced Receptor Reserve : Achieves maximal signaling with minimal occupancy, a hallmark of superagonists .
Implications for Drug Discovery
生物活性
Iperoxo is a potent synthetic agonist of the muscarinic acetylcholine receptor (mAChR), specifically targeting the M2 subtype. Its unique pharmacological profile positions it as a significant compound in the study of G protein-coupled receptors (GPCRs) and their signaling pathways. This article explores the biological activity of this compound, highlighting its efficacy, mechanisms of action, and implications for therapeutic applications.
Overview of this compound's Mechanism
This compound acts primarily as a superagonist at the M2 muscarinic receptor, demonstrating significantly higher efficacy compared to the endogenous agonist acetylcholine (ACh). Research indicates that this compound engages with the receptor through multiple interaction points, enhancing its signaling capabilities beyond that of ACh. This property is attributed to its ability to stabilize the receptor in an active conformation, facilitating G protein activation more effectively than conventional agonists .
Efficacy Comparison
In comparative studies using CHO-hM2 cells, this compound was shown to surpass ACh in activating both G_i and G_s signaling pathways. The compound's efficacy was preserved even in specific receptor mutants that compromised ACh signaling, suggesting a robust mechanism that allows this compound to maintain its agonistic effects under various conditions .
| Compound | Efficacy | Signaling Pathways Activated |
|---|---|---|
| Acetylcholine (ACh) | Baseline | G_i, G_s |
| This compound | High | G_i, G_s |
Structural Insights
Crystallographic studies have elucidated the binding conformation of this compound within the M2 receptor. The compound adopts a bent conformation that occludes the binding site from solvent exposure, which is critical for effective receptor activation. Notably, specific amino acid interactions within the receptor's binding pocket are essential for this compound's high affinity and efficacy .
Study 1: Superagonism Characterization
In a study aimed at characterizing this compound's superagonistic properties, researchers synthesized various analogues and assessed their signaling capabilities. Results indicated that modifications to this compound’s structure could either enhance or diminish its efficacy, providing insights into structure-activity relationships (SAR) relevant for drug design .
Study 2: Allosteric Modulation
Research also explored the interaction between this compound and allosteric modulators such as LY2119620. Findings suggested that this compound could synergistically enhance the effects of these modulators, indicating potential therapeutic applications in conditions where modulation of mAChRs is beneficial .
Implications for Therapeutic Applications
This compound's unique properties as a superagonist make it a candidate for further research in treating diseases involving cholinergic dysregulation. Its ability to selectively activate specific signaling pathways without triggering adverse effects associated with traditional agonists presents an opportunity for developing new therapies for conditions such as Alzheimer's disease and other cognitive disorders.
常见问题
Basic: What experimental approaches are used to characterize Iperoxo’s affinity and efficacy at muscarinic receptors?
Answer:
this compound’s affinity and efficacy are typically assessed using radioligand binding assays (e.g., displacement of [³H]-NMS in CHO-hM2 cells) to measure binding constants (pKD) and cooperativity with allosteric modulators like LY2119620 . Operational model analysis quantifies its "superagonistic" efficacy (log τ values) by comparing signaling outputs (e.g., dynamic mass redistribution or β-arrestin recruitment) to endogenous agonists like acetylcholine (ACh) . For example, this compound exhibits 100-fold higher potency than ACh in Gi activation, attributed to its unique structural interactions with conserved residues (e.g., N4046.52, Y4267.39) .
Advanced: How do structural studies inform the design of this compound derivatives with biased signaling?
Answer:
Cryo-EM and X-ray crystallography reveal this compound’s binding pose in the orthosteric pocket of M2R and M4R, stabilizing active-state conformations through hydrogen bonds with D1033.32 and the "tyrosine lid" (Y1043.33, Y4036.51) . Molecular docking and metadynamics simulations identify egress routes and ligand-receptor dynamics, enabling rational modifications (e.g., linker length in dualsteric ligands) to bias signaling toward Gi over Gs pathways . For instance, replacing this compound’s oxazoline ring with bulkier groups alters interactions with extracellular vestibule residues (e.g., W23.50), reducing β-arrestin recruitment .
Basic: What distinguishes this compound as a superagonist at mAChRs compared to endogenous agonists like ACh?
Answer:
this compound’s supraphysiological efficacy arises from its dual interaction with the orthosteric pocket and extracellular vestibule, enabling parallel activation of receptor subdomains. Unlike ACh, this compound retains full efficacy in M2-Y1043.33A mutants and shows shallow binding curves (slope factor <1), suggesting cooperative binding to multiple receptor states . Operational model analysis confirms its log τ values for Gi activation are 10-fold higher than ACh, even when corrected for cell-surface receptor density .
Advanced: How do allosteric modulators like LY2119620 affect this compound’s binding and receptor activation?
Answer:
LY2119620, a positive allosteric modulator (PAM), binds the extracellular vestibule of M2R, enhancing this compound’s affinity (pEC50 shift from 9.2 to 10.1) without altering its maximal efficacy . Structural studies show LY2119620 blocks this compound’s primary egress route, prolonging residence time and stabilizing active-state conformations . However, in M4R complexes, LY2119620 acts as a bitopic agonist , directly activating the receptor through partial overlap with this compound’s binding site . Kinetic assays (e.g., τRAMD simulations) quantify these effects, showing a 3-fold reduction in this compound’s dissociation rate in the presence of LY2119620 .
Basic: What in vitro assays are used to assess this compound’s signaling through G proteins and β-arrestin?
Answer:
Mini-G protein BRET assays measure Gi/Gq activation by quantifying mini-Gα subunit recruitment in HEK293 cells expressing M1/M2/M4 receptors . For β-arrestin2 recruitment, luciferase-based assays (e.g., PathHunter) reveal this compound’s Emax at hM1R and hM5R exceeds carbachol by 20–30%, though signal amplification artifacts require validation via proximal readouts (e.g., IPx accumulation in CHO-Gα16 fusion systems) .
Advanced: What computational methods predict this compound’s dissociation pathways and kinetics?
Answer:
Metadynamics simulations map the free energy landscape of this compound unbinding from M2R, identifying two egress routes: one through the extracellular vestibule (blocked by LY2119620) and another via a lateral membrane-embedded pathway . Frequency-adaptive metadynamics calculates dissociation rates (koff ≈ 0.03 s⁻¹), consistent with surface plasmon resonance (SPR) data . These models also rationalize mutagenesis results (e.g., W23.50A mutations accelerate dissociation by 50%) .
Basic: How is this compound utilized in studying receptor conformational changes?
Answer:
FTIR spectroscopy tracks this compound-induced structural shifts in M2R, such as protonation of D1033.32 and gauche-to-trans transitions in the tyrosine lid (Y4267.39) . Comparative cryo-EM of M2R-Gi complexes shows this compound stabilizes a homogeneous active state, unlike ACh, which induces conformational heterogeneity . Radiolytic footprinting further identifies this compound-specific interactions with transmembrane helices TM3 and TM5 .
Advanced: What methodological challenges arise when quantifying this compound’s supraphysiological efficacy?
Answer:
Signal amplification in β-arrestin recruitment assays can artificially inflate Emax values, necessitating normalization to proximal G-protein activation (e.g., mini-Gαq BRET) . Operational model deviations occur when ligand binding (pKD) and signaling (pEC50) curves diverge (e.g., this compound’s 30,000 pM binding vs. 100 pM signaling), requiring correction for receptor reserve and amplification factors .
Basic: What synthetic strategies are employed to develop this compound-based dualsteric ligands?
Answer:
this compound’s oxazoline core is synthesized via a three-step process: nitrosation, cyclization, and Cu⁺-catalyzed coupling to allosteric pharmacophores (e.g., W84 derivatives) . Linker optimization (e.g., 6-carbon alkyl chains) balances orthosteric/allosteric interactions, as seen in Iper-6-phth hybrids, which show Gi bias at M2R but retain M1/M5 polypharmacology .
Advanced: How do mutations in the M2 receptor affect this compound’s superagonistic activity?
Answer:
M2-Y1043.33A mutations abolish ACh signaling but preserve this compound’s efficacy (Emax ≈ 95%), highlighting its reliance on conserved residues (N4046.52, D1033.32) for activation . Molecular dynamics simulations show W6.48A mutations disrupt this compound’s hydrogen-bond network, reducing Gi activation by 70% while sparing β-arrestin recruitment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
